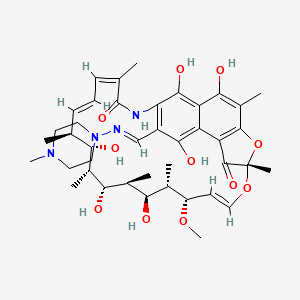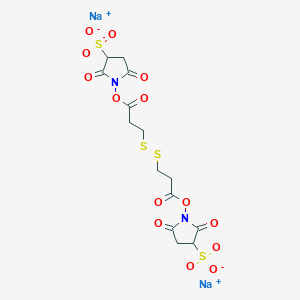
DTSSP (3,3'-dithiobis(sulfosuccinimidyl propionate))
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-Dithiobis(sulfosuccinimidyl propionate) is a water-soluble, homobifunctional crosslinker that contains amine-reactive N-hydroxysulfosuccinimide esters at each end of an 8-carbon spacer arm. This compound is widely used in biochemical and molecular biology applications due to its ability to form stable amide bonds with primary amines, making it a valuable tool for protein crosslinking and bioconjugation .
Applications De Recherche Scientifique
3,3’-Dithiobis(sulfosuccinimidyl propionate) has a wide range of applications in scientific research:
Protein Crosslinking: Used to stabilize protein-protein interactions and study protein complexes.
Bioconjugation: Facilitates the attachment of proteins to various surfaces or other biomolecules.
Cell Surface Labeling: Enables the labeling of cell surface proteins for subsequent analysis.
Drug Delivery: Utilized in the development of redox-responsive nanoparticles for targeted drug delivery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,3’-Dithiobis(sulfosuccinimidyl propionate) is synthesized through a multi-step process that involves the reaction of 3,3’-dithiobis(propionic acid) with N-hydroxysulfosuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction typically occurs in an organic solvent like dimethylformamide or dimethyl sulfoxide under mild conditions .
Industrial Production Methods
In industrial settings, the production of 3,3’-dithiobis(sulfosuccinimidyl propionate) follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure high purity and yield. The compound is then packaged in moisture-resistant containers to prevent degradation .
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-Dithiobis(sulfosuccinimidyl propionate) primarily undergoes nucleophilic substitution reactions with primary amines. The sulfo-NHS esters react with amines to form stable amide bonds, releasing N-hydroxysulfosuccinimide as a byproduct .
Common Reagents and Conditions
Reducing Agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used to cleave the disulfide bond in the spacer arm.
Major Products
The primary product of the reaction between 3,3’-dithiobis(sulfosuccinimidyl propionate) and a primary amine is a stable amide bond. When the disulfide bond is cleaved, the resulting products are two separate amide-linked molecules .
Mécanisme D'action
The mechanism of action of 3,3’-dithiobis(sulfosuccinimidyl propionate) involves the formation of covalent amide bonds between the sulfo-NHS esters and primary amines on target molecules. The disulfide bond in the spacer arm can be cleaved under reducing conditions, allowing for the controlled release of the crosslinked products. This property is particularly useful in applications requiring reversible crosslinking .
Comparaison Avec Des Composés Similaires
3,3’-Dithiobis(sulfosuccinimidyl propionate) is often compared with other crosslinkers such as:
Dithiobis(succinimidyl propionate): A non-sulfonated analog that is membrane-permeable and used for intracellular applications.
Disuccinimidyl suberate: Another amine-reactive crosslinker with a longer spacer arm, used for creating more extended crosslinks.
Sulfo-NHS-LC-LC-Biotin: A biotinylation reagent with a similar sulfo-NHS ester group but designed for biotin labeling
These comparisons highlight the unique properties of 3,3’-dithiobis(sulfosuccinimidyl propionate), such as its water solubility and cleavable disulfide bond, making it particularly suitable for specific biochemical applications .
Propriétés
IUPAC Name |
disodium;1-[3-[[3-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-3-oxopropyl]disulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O14S4.2Na/c17-9-5-7(33(23,24)25)13(21)15(9)29-11(19)1-3-31-32-4-2-12(20)30-16-10(18)6-8(14(16)22)34(26,27)28;;/h7-8H,1-6H2,(H,23,24,25)(H,26,27,28);;/q;2*+1/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRWWBWZHHSXBNC-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCSSCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2Na2O14S4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
608.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
A: The study aimed to investigate the interaction between cell-surface calreticulin and collagen receptors (integrin α2β1 and glycoprotein VI) on human platelets []. DTSSP, a membrane-impermeable, cleavable, crosslinking agent, was employed to stabilize these interactions. By crosslinking proteins located close to each other on the cell surface, DTSSP allowed researchers to identify and study protein complexes, providing evidence for the association between calreticulin and the collagen receptors.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
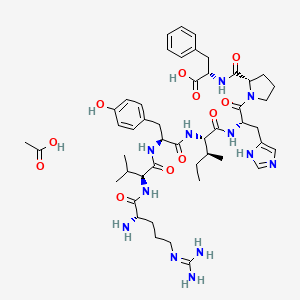
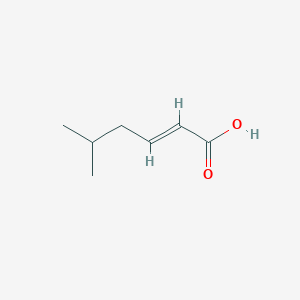
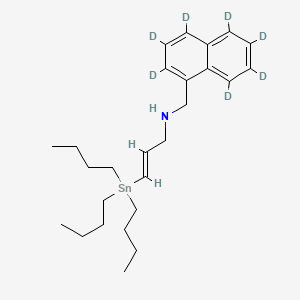
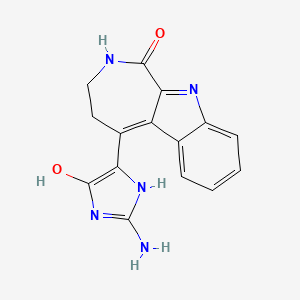
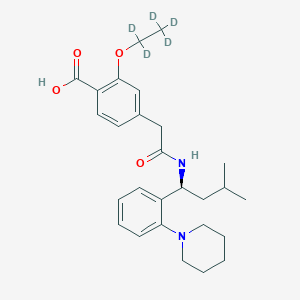
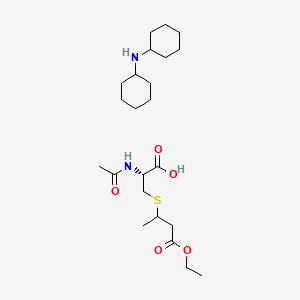
![Cyclohexanecarbonyl chloride, 5-methyl-2-(1-methylethyl)-, [1S-(1alpha,2beta,5alpha)]- (9CI)](/img/no-structure.png)
![(3aS,5S)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-amine](/img/structure/B1140437.png)
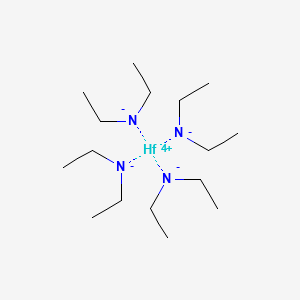
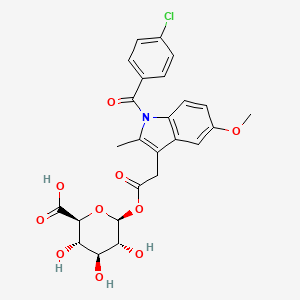
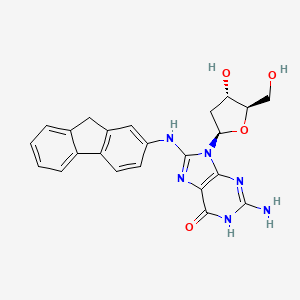
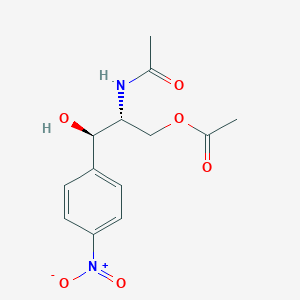
![7-[5-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one](/img/structure/B1140449.png)
